![molecular formula C18H19ClN2O2 B2954209 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine CAS No. 1197504-72-5](/img/structure/B2954209.png)
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine, also known as CEPP, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in various cellular functions, including cell growth, differentiation, and apoptosis. CEPP has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, preventing its activation by phospholipids and other signaling molecules. This leads to a decrease in PKC activity, which in turn affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine has been shown to have minimal toxicity and side effects in preclinical studies, making it a promising candidate for further development as a cancer therapy.
实验室实验的优点和局限性
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine is a highly specific and potent inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular processes. However, its use in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy. 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine also requires careful handling and storage to maintain its integrity and purity.
未来方向
Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine. Future studies could focus on optimizing the synthesis and formulation of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine to improve its efficacy and bioavailability. Additionally, the use of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine in combination with other cancer therapies could be explored to enhance their effectiveness and reduce side effects. Finally, studies on the safety and toxicity of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine in humans are needed to evaluate its potential as a clinical therapy.
合成方法
The synthesis of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine involves several steps, including the reaction of 2-chloro-4-pyridinecarboxylic acid with 2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl chloride in the presence of a base, followed by purification and isolation of the product. The yield of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine can be improved by optimizing the reaction conditions and using high-performance liquid chromatography (HPLC) for purification.
科学研究应用
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.
属性
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-23-15-7-5-13(6-8-15)16-4-3-11-21(16)18(22)14-9-10-20-17(19)12-14/h5-10,12,16H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXAZDDZGOKVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

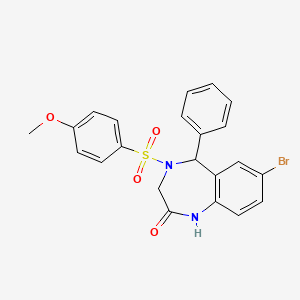
![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)
![tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2954132.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954134.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2954135.png)
![N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2954137.png)
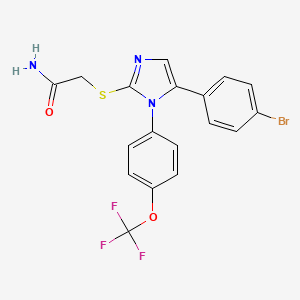
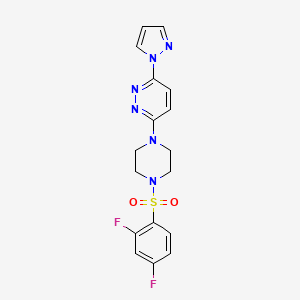

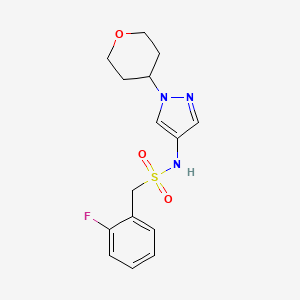
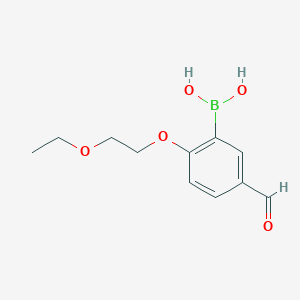
![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)
![1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2954147.png)
